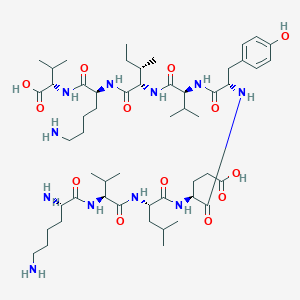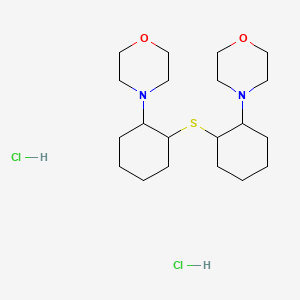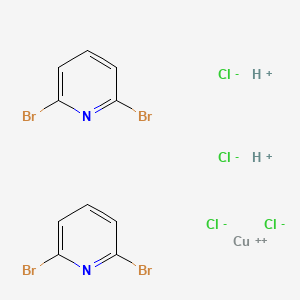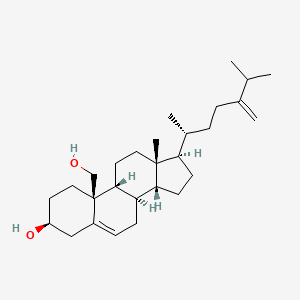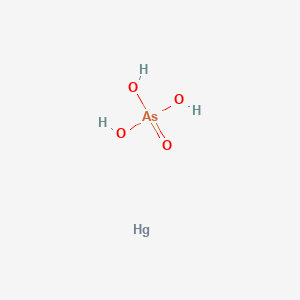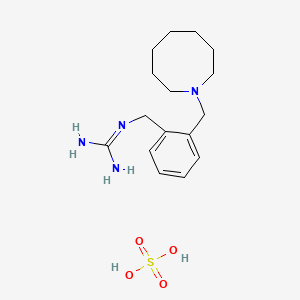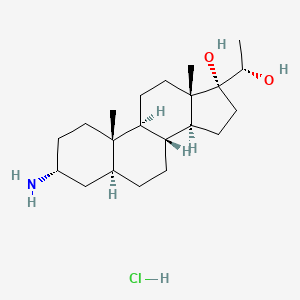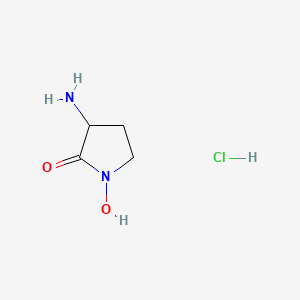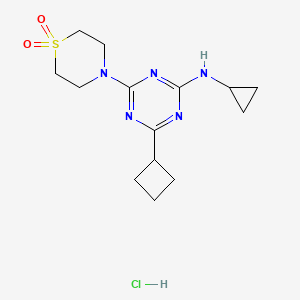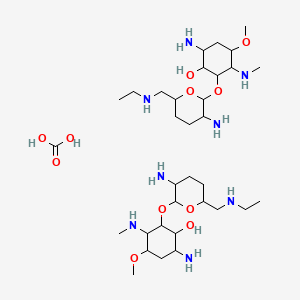
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine likely involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Typical synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Functionalization: Introduction of the 4,4-bis(4-fluorophenyl)butyl group and the 3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl group may involve nucleophilic substitution, coupling reactions, and protection/deprotection steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine may undergo various chemical reactions, including:
Oxidation: The hydroxyl group may be oxidized to a ketone or aldehyde.
Reduction: Functional groups such as the nitro group (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Aplicaciones Científicas De Investigación
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,4-Bis(4-fluorophenyl)butyl)piperazine: Lacks the 3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl group.
4-(3-(3,4-Dimethoxyphenylthio)-2-hydroxypropyl)piperazine: Lacks the 4,4-bis(4-fluorophenyl)butyl group.
Uniqueness
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(3,4-dimethoxyphenylthio)-2-hydroxypropyl)piperazine is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
143760-14-9 |
|---|---|
Fórmula molecular |
C31H38F2N2O3S |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(3,4-dimethoxyphenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C31H38F2N2O3S/c1-37-30-14-13-28(20-31(30)38-2)39-22-27(36)21-35-18-16-34(17-19-35)15-3-4-29(23-5-9-25(32)10-6-23)24-7-11-26(33)12-8-24/h5-14,20,27,29,36H,3-4,15-19,21-22H2,1-2H3 |
Clave InChI |
SMKDMCOANCWQPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)SCC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
